molecular formula C19H21NO5S B1602215 Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 188846-98-2

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No.: B1602215
CAS No.: 188846-98-2
M. Wt: 375.4 g/mol
InChI Key: SMCDOKNEALHLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Stereochemistry

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate possesses the molecular formula C₁₉H₂₁NO₅S with a molecular weight of 375.4 grams per mole. The compound exhibits a complex three-dimensional architecture characterized by a five-membered pyrrolidine ring system that serves as the central structural framework. The pyrrolidine ring adopts a puckered conformation typical of saturated five-membered rings, which minimizes torsional strain and optimizes spatial arrangement of substituents.

The stereochemical complexity of this molecule arises from the presence of a defined stereocenter at the third position of the pyrrolidine ring. This chiral center generates two distinct enantiomeric forms: the (R)-configuration (CAS number 136725-51-4) and the (S)-configuration (CAS number 158654-83-2). The stereochemical designation significantly influences the compound's three-dimensional structure and subsequent chemical reactivity patterns.

The tosyloxy group (4-methylbenzenesulfonyloxy) attached at the third position represents a bulky leaving group that significantly impacts the molecule's conformational preferences. This substituent adopts specific orientations that minimize steric interactions with adjacent ring atoms and substituents. The benzyl carboxylate group at the first position of the pyrrolidine ring introduces additional conformational considerations, as the benzyl moiety can rotate around the carbon-oxygen bond, creating multiple low-energy conformational states.

Structural Parameter Value Reference
Molecular Formula C₁₉H₂₁NO₅S
Molecular Weight 375.4 g/mol
Stereocenters 1
Ring System Pyrrolidine (5-membered)

Physical Properties (Melting Point, Solubility, Stability)

The physical properties of this compound reflect its complex molecular architecture and the presence of multiple functional groups with distinct polarity characteristics. The compound typically appears as a colorless to pale yellow oil at room temperature, indicating relatively low intermolecular forces and structural flexibility.

Solubility characteristics demonstrate the compound's amphiphilic nature, possessing both hydrophilic and lipophilic regions. The tosyloxy group contributes polar character through its sulfonyl functionality, while the benzyl carboxylate provides additional polar interactions through the ester linkage. The pyrrolidine ring system and aromatic benzyl group contribute significant hydrophobic character. This balanced polarity profile results in moderate solubility in polar aprotic solvents such as dichloromethane and limited solubility in highly polar protic solvents.

The thermal stability of this compound requires careful consideration due to the presence of the tosyloxy leaving group. Under elevated temperatures, the compound may undergo elimination reactions, particularly in the presence of basic conditions. The benzyl ester functionality also represents a potential site for thermal decomposition through decarboxylation pathways at sufficiently high temperatures.

Storage conditions significantly impact the compound's stability profile. Optimal preservation requires cool, dry environments with temperatures maintained between 2-8°C to minimize thermal degradation. Protection from moisture prevents hydrolysis of the ester functionality, while exclusion of light prevents potential photochemical degradation of the aromatic systems.

Physical Property Characteristic Reference
Physical State Colorless to pale yellow oil
Storage Temperature 2-8°C
Stability Sensitive to heat and moisture
Solvent Compatibility Polar aprotic solvents

Intermolecular Interactions and Crystal Packing

The intermolecular interaction profile of this compound involves multiple non-covalent forces that govern its physical behavior and potential crystalline arrangements. The sulfonyl group of the tosyloxy substituent serves as both a hydrogen bond acceptor through its oxygen atoms and participates in dipole-dipole interactions due to the highly polarized sulfur-oxygen bonds.

The benzyl carboxylate functionality contributes additional interaction sites through the carbonyl oxygen, which acts as a strong hydrogen bond acceptor. The aromatic benzyl ring system enables π-π stacking interactions with other aromatic moieties, contributing to the overall intermolecular cohesion. These aromatic interactions can adopt various geometries, including face-to-face, edge-to-face, and offset parallel arrangements, depending on the molecular packing environment.

The pyrrolidine nitrogen atom, while incorporated into the carbamate linkage, retains some electron density that can participate in weak electrostatic interactions. The methyl group of the tosyl substituent provides hydrophobic interactions that can influence molecular aggregation patterns and crystal packing arrangements.

Van der Waals forces throughout the molecular structure contribute to the overall intermolecular attraction, particularly involving the aliphatic portions of the pyrrolidine ring and the methyl group of the tosyl substituent. These cumulative weak interactions significantly influence the compound's phase behavior, volatility, and crystallization tendencies.

The combination of these diverse intermolecular forces creates a complex energy landscape that determines the optimal molecular arrangements in condensed phases. The balance between attractive and repulsive interactions governs the compound's ability to form ordered crystalline structures versus amorphous arrangements.

Isomers and Structural Diversity

The structural diversity of this compound encompasses multiple forms of isomerism that significantly impact its chemical and physical properties. The primary source of isomerism arises from the stereocenter at the third position of the pyrrolidine ring, generating two enantiomeric forms with identical molecular formulas but distinct three-dimensional arrangements.

The (R)-enantiomer, designated by CAS number 136725-51-4, exhibits a specific spatial orientation of the tosyloxy group that influences its interaction with chiral environments and asymmetric reaction centers. Conversely, the (S)-enantiomer (CAS number 158654-83-2) displays the opposite stereochemical configuration, resulting in different biological activities and synthetic utilities.

Conformational isomerism represents another significant aspect of structural diversity, particularly involving rotation around the carbon-nitrogen bond connecting the pyrrolidine ring to the carboxylate group. Multiple rotational conformers exist in dynamic equilibrium, with energy barriers that allow interconversion under normal conditions. The relative populations of these conformers depend on factors including temperature, solvent environment, and intermolecular interactions.

The tosyloxy group itself contributes conformational flexibility through rotation around the sulfur-oxygen bond connecting it to the pyrrolidine ring. This rotational freedom generates multiple conformational states that can influence the compound's reactivity patterns and interaction with other molecules.

Structural analogs within the broader family of pyrrolidine carboxylates demonstrate the impact of substituent modifications on overall properties. Comparison with related compounds such as tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS number 103057-45-0) reveals how changes in the ester alkyl group affect solubility, reactivity, and stability characteristics.

Isomeric Form CAS Number Configuration Reference
(R)-Enantiomer 136725-51-4 R-configuration at C3
(S)-Enantiomer 158654-83-2 S-configuration at C3
Racemic Mixture 188846-98-2 Equal R/S mixture
Tert-butyl Analog 103057-45-0 Variable stereochemistry

Properties

IUPAC Name

benzyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCDOKNEALHLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569923
Record name Benzyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188846-98-2
Record name Benzyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most established method for preparing benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is the tosylation of benzyl 3-hydroxypyrrolidine-1-carboxylate. This reaction typically proceeds via the following steps:

  • Starting Material: Benzyl 3-hydroxypyrrolidine-1-carboxylate, which contains a free hydroxyl group at the 3-position of the pyrrolidine ring.
  • Tosylation Agent: p-Toluenesulfonyl chloride (tosyl chloride, TsCl).
  • Base: A tertiary amine base such as triethylamine (Et₃N) to neutralize the generated hydrochloric acid.
  • Catalyst: 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for its inertness and ability to dissolve reagents.
  • Temperature: Low temperatures (0–5 °C) are maintained to control the reaction rate and minimize side reactions such as hydrolysis.

Reaction Scheme:

$$
\text{Benzyl 3-hydroxypyrrolidine-1-carboxylate} + \text{TsCl} \xrightarrow[\text{Et}_3\text{N}, \text{DMAP}]{\text{DCM}, 0-5^\circ C} \text{this compound}
$$

Detailed Procedure

Step Description Conditions Notes
1 Dissolve benzyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous DCM Room temperature, inert atmosphere (argon or nitrogen) Ensures moisture exclusion
2 Cool solution to 0–5 °C Ice bath Temperature control critical
3 Add triethylamine dropwise Stoichiometric excess (1.1–1.5 equiv) Neutralizes HCl formed
4 Add tosyl chloride slowly 1.1 equiv, dissolved in DCM Avoid excess to minimize side reactions
5 Add catalytic amount of DMAP (10–20 mol%) At 0–5 °C Accelerates tosylation
6 Stir reaction mixture for 1–3 hours Maintain low temperature Monitor by TLC or HPLC
7 Quench reaction with ice-cold water Room temperature Extract organic layer
8 Separate organic layer, wash with brine, dry over MgSO₄ Removes residual water and salts
9 Concentrate under reduced pressure Rotary evaporator Prepare crude product
10 Purify by column chromatography or recrystallization Silica gel, eluent: ethanol/chloroform (1:8) Yields 70–90% pure product

Optimization and Scale-Up Considerations

  • Catalyst Loading: Increasing DMAP concentration to 15–20 mol% can improve reaction rate without significant side reactions.
  • Temperature Control: Maintaining 0–5 °C throughout the reaction minimizes hydrolysis of tosyl chloride and premature decomposition of the tosyloxy product.
  • Solvent Choice: Anhydrous dichloromethane is preferred industrially for its volatility and ease of removal; however, THF can be used as an alternative solvent.
  • Base Selection: Triethylamine is preferred due to its volatility and ease of removal; alternatives like pyridine are less favored due to odor and toxicity.
  • Workup: Quenching with ice-cold water and extracting with ethyl acetate or DCM improves product recovery and purity.
  • Purification: Column chromatography is standard for laboratory scale; recrystallization is favored for industrial scale to reduce solvent use and cost.

Analytical Characterization

The structure and purity of this compound are confirmed by:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and stereochemistry ¹H NMR: characteristic aromatic protons of tosylate at δ ~7.7 ppm, tert-butyl or benzyl protons at δ ~5.1 ppm; ¹³C NMR confirms carbamate and tosyl carbons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z consistent with C16H23NO5S (approx. 341.4 g/mol)
High-Performance Liquid Chromatography (HPLC) Purity and enantiomeric excess Single sharp peak with >95% purity; chiral HPLC can confirm stereochemical integrity
Infrared Spectroscopy (IR) Functional group identification Strong absorptions for sulfonyl group (S=O) at ~1350 and 1170 cm⁻¹, carbamate C=O at ~1700 cm⁻¹

Alternative and Related Preparation Methods

  • Protecting Group Strategies: In some syntheses, the pyrrolidine nitrogen is protected with tert-butyl carbamate (Boc group) before tosylation to prevent side reactions.
  • Enantioselective Synthesis: Starting from enantiopure 3-hydroxypyrrolidine derivatives ensures the stereochemical purity of the final tosyloxy compound.
  • Hydroxyl Activation Variants: Other sulfonyl chlorides (e.g., mesyl chloride) can be used to prepare analogous sulfonate esters, but tosylates are preferred for better leaving group ability and stability.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Effect on Outcome
Starting Material Benzyl 3-hydroxypyrrolidine-1-carboxylate Precursor for tosylation
Tosylation Agent p-Toluenesulfonyl chloride (TsCl) Introduces tosyloxy leaving group
Base Triethylamine (1.1–1.5 equiv) Neutralizes HCl, drives reaction forward
Catalyst DMAP (10–20 mol%) Accelerates tosylation
Solvent Anhydrous dichloromethane (DCM) Ensures inert environment
Temperature 0–5 °C Controls reaction rate, reduces side reactions
Reaction Time 1–3 hours Complete conversion
Purification Column chromatography or recrystallization High purity product
Yield 70–90% Dependent on reaction control and purification

Research Findings and Industrial Relevance

  • The tosylation of benzyl 3-hydroxypyrrolidine-1-carboxylate is a well-established, reproducible method with high yields and selectivity.
  • The tosyloxy group serves as an excellent leaving group for subsequent nucleophilic substitutions, enabling the synthesis of diverse pyrrolidine derivatives with applications in medicinal chemistry.
  • Industrial synthesis optimizes solvent recycling, temperature control, and purification to scale the process efficiently.
  • Stability studies show that the compound should be stored under inert atmosphere at low temperature (2–8 °C) to prevent hydrolysis or decomposition of the tosyloxy group.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous conditions.

Major Products Formed

    Substitution: Formation of benzyl 3-(azido)pyrrolidine-1-carboxylate or benzyl 3-(thiol)pyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl 3-(hydroxy)pyrrolidine-1-carboxylate.

    Oxidation: Formation of benzyl 3-(sulfonic acid)pyrrolidine-1-carboxylate.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including substitution, reduction, and oxidation, making it valuable for creating diverse compounds in organic chemistry.

Reactivity and Transformations

  • The tosylate group is known for its ability to act as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the formation of various derivatives by reacting with nucleophiles such as amines and thiols.
Reaction TypeDescriptionExample Products
SubstitutionReplacement of the tosylate group with nucleophilesBenzyl 3-(azido)pyrrolidine-1-carboxylate
ReductionConversion to alcoholsBenzyl 3-(hydroxy)pyrrolidine-1-carboxylate
OxidationFormation of sulfonic acidsBenzyl 3-(sulfonic acid)pyrrolidine-1-carboxylate

Medicinal Chemistry

Potential Therapeutic Applications

  • Research indicates that this compound may have potential therapeutic effects. It is being investigated as a precursor for drug development due to its ability to interact with biological targets, such as enzymes and receptors.

Biological Assays

  • The compound is utilized in biological assays to study enzyme mechanisms and probe interactions within biological systems. Its reactivity allows researchers to explore its impact on enzyme activity and potential inhibitory effects on specific biological pathways .

Industrial Applications

Production of Fine Chemicals

  • In the industrial sector, this compound is employed in the production of fine chemicals and pharmaceuticals. Its role as an intermediate facilitates the synthesis of various biologically active compounds, contributing to advancements in drug formulation and agrochemicals .

Case Studies

Case Study: Synthesis of PD-L1 Inhibitors

  • A recent study explored the design and synthesis of small molecular inhibitors targeting PD-L1 using derivatives related to this compound. The synthesized compounds demonstrated significant biological activity against PD-L1, suggesting their potential use in cancer therapy .

Case Study: Development of Novel Antagonists

  • Another investigation focused on modifying this compound to create novel antagonists for immune checkpoint blockade. The results indicated that these modified compounds effectively disrupted PD-1/PD-L1 binding, showcasing their relevance in immunotherapy .

Mechanism of Action

The mechanism of action of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. The pyrrolidine ring can interact with various biological targets, potentially inhibiting or modifying enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: Similar structure but lacks the tosyloxy group.

    Benzyl 3-(hydroxy)pyrrolidine-1-carboxylate: Formed by the reduction of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

    Benzyl 3-(azido)pyrrolidine-1-carboxylate: Formed by the substitution of the tosyloxy group with an azide.

Uniqueness

This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .

Biological Activity

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its interactions with biological targets and its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C14H17NO4S
  • Molecular Weight : 295.36 g/mol

The presence of the tosyl group enhances the compound's reactivity, particularly in nucleophilic substitution reactions, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the tosylation of 3-hydroxypyrrolidine-1-carboxylate followed by benzylation. The general synthetic route can be summarized as follows:

  • Starting Material : 3-Hydroxypyrrolidine-1-carboxylic acid.
  • Tosylation : Reaction with tosyl chloride in the presence of a base (e.g., triethylamine) to form the tosylate.
  • Benzylation : Subsequent reaction with benzyl bromide to yield this compound.

The biological activity of this compound has been primarily evaluated through its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain protein-protein interactions relevant in cancer therapy.

  • PD-1/PD-L1 Inhibition : Preliminary studies indicate that derivatives of pyrrolidine compounds can disrupt PD-1/PD-L1 binding, a critical pathway in immune evasion by tumors . This disruption can enhance T-cell activation and improve anti-tumor immunity.
  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including Jurkat cells, with EC50 values indicating significant potency .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, initial assessments suggest:

  • Absorption : Moderate lipophilicity, which may facilitate oral bioavailability.
  • Metabolism : Potential for metabolic activation or deactivation through cytochrome P450 enzymes.
  • Toxicity : Early toxicity studies indicate a need for further evaluation to determine safe dosage ranges and side effects.

Case Study 1: PD-L1 Antagonism

A study focusing on the synthesis and evaluation of PD-L1 antagonists included this compound. The compound was tested alongside known inhibitors such as BMS1166, showing comparable binding affinities and efficacy in disrupting PD-1/PD-L1 interactions .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In an experimental setup involving Jurkat cells, the compound exhibited significant cytotoxicity at higher concentrations. The results indicated that while lower doses were effective in disrupting PD-L1 interactions, higher doses led to increased cell death, necessitating careful dose management in therapeutic applications .

Q & A

Q. What are the recommended protocols for safe handling and storage of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate in academic laboratories?

Methodological Answer:

  • Handling: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Storage: Keep the compound in a tightly sealed container under dry, ventilated conditions (2–8°C if specified) and away from oxidizers or heat sources .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

Q. How should researchers design a basic synthesis protocol for this compound?

Methodological Answer:

  • Key Steps :
    • Starting Materials : Use pyrrolidine derivatives (e.g., benzyl-protected precursors) and tosyl chloride for functionalization .
    • Reaction Setup : Conduct reactions under inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediates.
    • Purification : Employ flash chromatography (e.g., hexanes:EtOAc gradients) to isolate the product .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 8:2 hexanes:EtOAc) .

Advanced Research Questions

Q. How can iron-catalyzed synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

  • Critical Parameters :

    ParameterOptimal RangeImpact on Yield
    Catalyst Loading0.5–1.0 mol% Fe(dibm)₃Higher loading accelerates reaction but may increase side products .
    Temperature60–80°CElevated temps enhance reaction rates but risk decomposition .
    Solvent SystemEtOH or DCMPolar aprotic solvents improve solubility of intermediates .
  • Strategies :

    • Use stoichiometric reducing agents (e.g., PhSiH₃) to stabilize radical intermediates .
    • Conduct Design of Experiments (DoE) to identify interactions between variables .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • NMR Analysis :
    • Use ¹H-¹³C HSQC/HMBC to assign stereochemistry at the pyrrolidine C3 position, which is critical for tosyloxy group orientation .
    • Compare NOESY correlations with literature data (e.g., Upadacitinib impurity studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₆H₂₃NO₅S, m/z 341.130) and detect trace byproducts .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile:H₂O gradient) .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify safe handling thresholds .
  • Light Sensitivity : Store samples under UV/vis light and compare degradation rates with dark controls .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Resolution :
    • Use chiral auxiliaries (e.g., tert-butyl carbamate groups) during synthesis to enforce stereochemical control .
    • Employ enzymatic resolution with lipases or esterases to separate enantiomers .
  • Asymmetric Catalysis : Optimize chiral ligand-metal complexes (e.g., Ru or Rh catalysts) for selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.